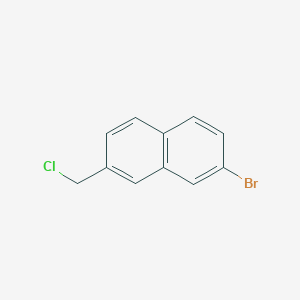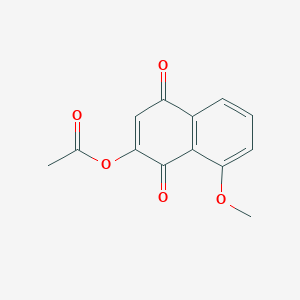
3,3'-Spirobiphthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Spirobiphthalide is a spirobislactone compound with the molecular formula C15H8O4. It is characterized by a spiro linkage between two phthalide units, forming a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Spirobiphthalide typically involves the condensation of phthalic anhydride with phenolic compounds under acidic conditions. One common method includes the reaction of phthalic anhydride with resorcinol in the presence of a strong acid catalyst, such as sulfuric acid, to form the spirobiphthalide structure .
Industrial Production Methods
Industrial production of 3,3’-Spirobiphthalide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-Spirobiphthalide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the lactone rings into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted spirobiphthalides, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3’-Spirobiphthalide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with unique thermal and mechanical properties.
Materials Science: The compound is explored for its potential in creating advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biological Research: Studies have investigated its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 3,3’-Spirobiphthalide in biological systems involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. Specific molecular targets and pathways involved in its action include the inhibition of key enzymes in metabolic pathways and the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
3,3’-Spirobiphthalide can be compared with other spirobislactone compounds, such as:
3,3’-Spirooxindole: Similar in structure but with an oxindole moiety instead of phthalide.
3,3’-Spirobenzofuran: Contains a benzofuran unit, offering different chemical properties and reactivity.
3,3’-Spiroindoline: Features an indoline structure, providing unique biological activities.
The uniqueness of 3,3’-Spirobiphthalide lies in its specific spiro linkage between two phthalide units, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
5738-26-1 |
|---|---|
Molecular Formula |
C15H8O4 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
3,3'-spirobi[2-benzofuran]-1,1'-dione |
InChI |
InChI=1S/C15H8O4/c16-13-9-5-1-3-7-11(9)15(18-13)12-8-4-2-6-10(12)14(17)19-15/h1-8H |
InChI Key |
GMWSKBAHEHPZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


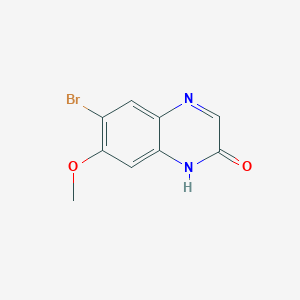
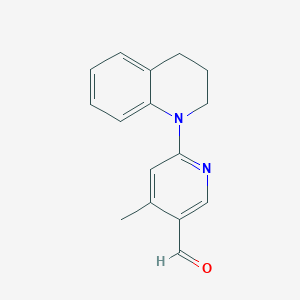
![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)
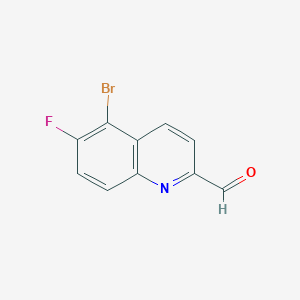

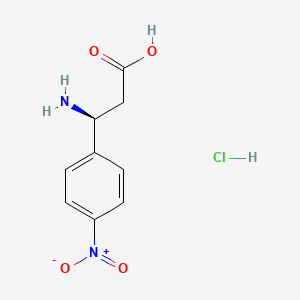
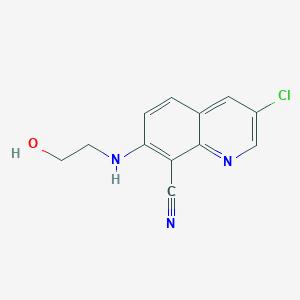
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
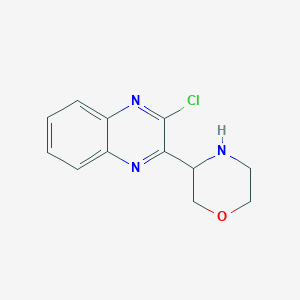
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)

